molecular formula C14H18O2 B13715342 tert-Butyl 4-methyl-3-vinylbenzoate

tert-Butyl 4-methyl-3-vinylbenzoate

Cat. No.: B13715342
M. Wt: 218.29 g/mol
InChI Key: LLUJBSKMVMRDFC-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-3-vinylbenzoate: is an organic compound with the molecular formula C14H18O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the benzene ring is replaced by a vinyl group. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize tert-Butyl 4-methyl-3-vinylbenzoate is through the esterification of 4-methyl-3-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification: Another method involves the transesterification of methyl 4-methyl-3-vinylbenzoate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high efficiency and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-methyl-3-vinylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo electrophilic substitution reactions on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Chemistry: tert-Butyl 4-methyl-3-vinylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and specialty chemicals .

Biology: In biological research, this compound is used to study the effects of ester groups on biological activity. It is also employed in the synthesis of biologically active molecules and pharmaceuticals .

Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable esters. It is also explored for its role in the synthesis of prodrugs and active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-3-vinylbenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes and receptors in biological systems. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures .

Comparison with Similar Compounds

  • tert-Butyl benzoate
  • tert-Butyl 4-methylbenzoate
  • tert-Butyl 3-vinylbenzoate

Comparison: tert-Butyl 4-methyl-3-vinylbenzoate is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The vinyl group allows for additional polymerization reactions, making it more versatile in material science applications .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl 3-ethenyl-4-methylbenzoate

InChI

InChI=1S/C14H18O2/c1-6-11-9-12(8-7-10(11)2)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3

InChI Key

LLUJBSKMVMRDFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=C

Origin of Product

United States

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